molecular formula C16H14ClN5O B11271953 N-(3-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

N-(3-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271953
M. Wt: 327.77 g/mol
InChI Key: AORWKBQQYLSFCZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenylamino group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)carbamate: Similar in structure but lacks the triazole ring.

    3-chloro-4-methylphenylboronic acid: Contains the same phenyl group but differs in functional groups.

Uniqueness

N-(3-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

5-anilino-N-(3-chloro-4-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14ClN5O/c1-10-7-8-12(9-13(10)17)19-16(23)14-15(21-22-20-14)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,19,23)(H2,18,20,21,22)

InChI Key

AORWKBQQYLSFCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=CC=C3)Cl

Origin of Product

United States

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